Journal Name:International Journal of Food Engineering
Journal ISSN:2194-5764
IF:1.6
Journal Website:http://www.degruyter.com/view/j/ijfe
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Not
Enhancement in ignition and combustion of solid propellants by interfacial modification of Al/AP composites with transition metals
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.combustflame.2023.112968
To improve the ignition and combustion behaviors of Al, the strategy of interfacial modification using transition metals (TMs) for the Al/AP composites to produce the multi-layered core-shell structured Al@TMs@AP composite fuels is provided. The relevant Al-based composite fuels are fabricated using spray granulation method and their morphologies are characterized by SEM and TEM techniques. The ignition and combustion of the solid propellants prepared with the core-shell structured composite fuels are evaluated and compared with that of reference propellant formulated with typical compositions using laser ignition setup and combustion diagnostic system. Results indicate that the heats of reaction measured for the Al@TMs@AP contained propellants are increased by as high as 13%, suggesting the completeness in combustion of Al is greatly improved by construction of Al composites with the multi-layered core-shell structure. The ignition delay times are apparently shortened from 421 ms to 373 ms for the propellants with Al@TMs@AP involved, which proves that the promoted ignition of Al is achieved by surface modification with transition metals. Additionally, the significantly increased burning velocity is monitored for the Al@TMs@AP contained propellants at low-pressure regime leading to the corresponding pressure exponents to be reduced by more than 20%, which is beneficial to the stability in operation of solid rocket motors. At last, the higher combustion wave temperature and finer particle size in CCPs are observed for the propellants containing surface modified Al, and the plausible combustion mechanism is proposed based on the phase composition analysis for the CCPs of studied propellants.
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Air-blast atomization and ignition of a kerosene spray in hot vitiated crossflow
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.combustflame.2023.112915
Increasingly stringent regulations of pollutant emissions from aviation require rapid implementation of novel combustion technologies. Promising concepts based on moderate or intense low-oxygen dilution (MILD) combustion have been investigated in academia and industry. This MILD regime can be obtained from the recirculation of the hot vitiated combustion products to raise the temperature of the reactants, resulting in distributed reaction regions and lower flame temperatures. In the present work, we consider the air-blast atomization of a kerosene spray in crossflow, which enables efficient mixing between fuel and oxidizer. We investigate experimentally and numerically the effect of the spray air-to-liquid mass-flow ratio (ALR) variation on the reaction front and flame topology of a kerosene spray flame. The spray is injected transversely into a turbulent vitiated crossflow composed of the products of a lean CH4-H2 flame. The spray flame thermal power is varied between 2.5 and 5 kW, along with the atomizer ALR between 2 and 6. The experimental characterization of the reaction zone is performed using OH* chemiluminescence and OH and fuel planar laser-induced fluorescence (PLIF). The Large Eddy Simulations (LES) of the multiphase reactive flow provide good agreement with the experimental observations. Experiments and simulations show that the ALR governs mixing, resulting in different flame stabilization mechanisms and combustion regimes. Low ALR results in a relatively small jet-to-crossflow momentum ratio and a large spray Sauter mean diameter (SMD). A thick windward reaction region is formed due to inefficient shear layer mixing between the fuel spray and the crossflow. Meanwhile, the correspondingly large spray SMD leads to isolated penetration and localized combustion of fuel clusters. At high ALR, the higher penetration and the faster droplet evaporation due to the lower spray SMD result in an efficient entrainment-induced mixing between the two streams, forming more distributed reaction regions.
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Experimental and kinetic modeling study of polycyclic aromatic hydrocarbon formation pathways in fuel-rich oxidation of 2-methylfuran using an atmospheric flow reactor
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.combustflame.2023.112921
2-Methylfuran is one of promising biofuels that is expected to be an alternative fuel or fuel additive to conventional fuels for reducing greenhouse gas emissions from internal combustion engines. Although oxidation experiments under a wide range of conditions are required for a better understanding of 2-methylfuran combustion, the fuel-rich oxidation of 2-methylfuran has not been studied extensively. In this study, the fuel-rich oxidation of 2-methylfuran was investigated using an atmospheric flow reactor at temperatures of 1000–1350 K, equivalence ratios of 3.0–12.0, and residence times of 0.2–1.5 s. Chemical species such as the polycyclic aromatic hydrocarbons (PAHs) with one to six aromatic rings formed in the oxidation were sampled and quantified using gas chromatography mass spectrometry, while small intermediate products from C1 to C5 were quantified using gas chromatograph equipped with flame ionization detector. A kinetic model was developed by combining the existing reaction mechanisms for 2-methylfuran oxidation and PAH growth, which were constructed separately. The developed model was validated against the experimental results obtained in this study, showing that the simulated concentration profiles of the chemical species were in reasonable agreement with the measured data under the present experimental conditions. Kinetic analyses using the model were conducted to unravel the reaction pathways of PAHs as well as the main consumption pathways of 2-methylfuran. These results showed that 2-methylfuran underwent ring cleavage and CO/CH3CO removal, resulting in production of C2–C4 species. It was also found that the resonantly stabilized radicals, particularly the propargyl radical, were the key species responsible for PAH growth reactions, and the hydrogen-abstraction carbon-addition mechanism was important for the formation of several PAHs.
Detail
Effect of morphology of boron-potassium nitrate composite powders on their ignition and combustion
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.combustflame.2023.112882
Composite powders of boron and potassium nitrate (PN) with spherical and irregular particle shapes are prepared by milling, respectively, with and without an emulsion as process control agent. Powders are characterized using electron microscopy, x-ray diffraction and custom ignition and combustion tests. The mixing between boron and PN is more homogeneous for the spherical powders. When coated on an electrically heated filament, spherical powders ignite at lower temperatures and have lower apparent activation energies for ignition. Spherical composite powders also exhibit shorter ignition delays and greater rates of pressure rise when laser-initiated in a closed vessel, while the total pressure rise is similar for both spherical and irregularly-shaped powders. Ignition delays of laser-heated powders increase with ambient air pressure suggesting that, in the present experiments, air does not participate in the reactions leading to ignition, but serves instead as a heat sink.
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High-resolution mass spectrometry of pyrene dimers formed in a jet-stirred reactor
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.combustflame.2023.112886
In this work, pyrene was pyrolyzed in a jet-stirred reactor to study dimerization in the soot inception temperature region (700K-1200 K). Nucleated particles were collected, and their chemical composition was analyzed using high-resolution Fourier transform ion cyclotron resonance mass spectrometry with laser desorption ionization. The goal was to identify temperature regimes corresponding to i) the physical dimerization of two pyrene molecules (P-DIM), ii) the physical dimerization of a pyrenyl radical and a pyrene molecule (PR-DIM), and/or iii) the chemical dimerization of two pyrenyl radicals (C-DIM). A simple kinetic model was built to explain the competition between these three inception pathways. To this end, we calculated the rate constants for the radical-radical association reactions between the three isomeric pyrenyl radicals and H radical to yield pyrene, as well as the corresponding reverse dissociation rate constants. At low temperatures (700K-900 K), only pyrene-containing species were detected, indicating that pyrene molecules stacked together through Van der Waals forces (P-DIM). However, at 900–1100 K pyrenyl radicals can be formed, and the physical dimerization of a pyrenyl radical and a pyrene molecule is promoted (PR-DIM). When the temperature increased from 1100 K to 1200 K, species with a mass of 402 Da were detected and likely formed by the recombination of two pyrenyl radicals (C-DIM). It was found that chemical inception dominates the dimerization process at 1200 K due to increased pyrenyl radical concentrations. The developed model was able to capture the experimentally observed trends of the three dimerization pathways and reveals that while the physical dimerization of pyrene monomers cannot survive high temperatures in flames, the chemically-linked dimers likely play an important role in the inception process.
Detail
Multi-speciation in shock tube experiments using a single laser and deep neural networks
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.combustflame.2023.112929
Chemical kinetic experiments involving the oxidation or pyrolysis of fuels can be complex, especially when multiple species are formed and consumed simultaneously. Therefore, a diagnostic strategy that enables fast and selective detection of multiple species is highly desirable. In this work, we present a mid-infrared laser diagnostic that can simultaneously detect multiple species in high-temperature shock-tube experiments using a single laser. By tuning the wavelength of the laser over 3038 – 3039.6 cm−1 wavelength range and employing a denoising model based on deep neural networks (DNN), we were able to differentiate the absorbance spectra of ethane, ethylene, methane, propane, and propylene. The denoising model is able to clean noisy absorbance spectra, and the denoised spectra are then split these into contributions from evolving species using multidimensional linear regression (MLR). To the best of our knowledge, this work represents the first successful implementation of time-resolved multispecies detection using a single narrow wavelength-tuning laser. To validate our methodology, we conducted pyrolysis experiments of ethane and propane. The results of our experiments showed excellent agreement with previous experimental data and chemical kinetic model simulations. Overall, our diagnostic strategy represents a promising approach for detecting multiple species in high-temperature transient environments.
Detail
Mode shape-dependent thermoacoustic interactions between a lean-premixed primary flame and an axially-staged transverse reacting jet
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.combustflame.2023.112884
Axial fuel staging enables elevation of the turbine inlet temperature in advanced heavy-duty gas turbine combustors to ∼2000 K, ultimately to achieve more than 65% combined cycle efficiency, while limiting excessive nitrogen oxide production. While previous investigations have identified transverse jet-flow-dependent nitrogen oxides emission trends and the topological properties of reacting shear layers in vitiated crossflow environments, there exists a critical gap in the understanding of axial-fuel-staging-induced combustion instabilities. The present study therefore investigates the link between first- and second-stage flame dynamics in a lean-premixed combustor. We demonstrate that the second-stage jet-in-vitiated-crossflow flame is preferentially coupled to higher order acoustic modes than the upstream primary flame with the same characteristic nozzle dimension. The first- and second-stage-driven acoustic modes (two different timescales) are mutually incompatible, and the ensuing selective excitation is critically dependent on the position of the secondary injector relative to the mode shape. When the second-stage flame is located near a pressure node, or a velocity antinode, the transverse jet-stabilized flame is influenced by the primary flame-driven crossflow velocity oscillations, and exhibits conspicuous flapping motions in the crossflow direction accompanied by periodic partial extinction at the windward and leeward-side flame elements. If the second-stage flame is situated near a pressure antinode, on the other hand, the secondary jet flame's dynamics are governed by a combination of jet merging-induced flame surface destruction and the growth of non-axisymmetric coherent structures. In this case, high-intensity pressure oscillations are sustained by the local heat release fluctuations generated solely from the transverse reacting jets, whereas the upstream primary flame remains nearly unperturbed, or decoupled from the underlying feedback processes. This experimental observation is remarkable, and reflects previously unknown properties originating from the complex interactions between the two axially-staged lean-premixed flames.
Detail
Machine learning rate constants of hydrogen abstraction reactions between ester and H atom
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.combustflame.2023.112901
The rate constants of hydrogen abstraction reactions of alkyl ester by H atom are crucial for optimizing combustion reaction network and improving combustion efficiency of biodiesel. Due to the lack of experimental and theoretical rate coefficients data for some reactions - such as hydrogen abstraction of large biodiesel molecules by free radicals - machine learning provides a viable alternative to predict rate constants. In this study, three different machine learning (ML) methods - feedforward neural network (FNN), extreme gradient boosting (XGB) and XGB-FNN hybrid model - were used to predict rate constants of the reactions between alkyl ester and H atom. The rate constants of 41 reactions between H + CnH2n+1COOCmH2m+1 (n = 0–5, m = 1, 2) were calculated by the Master Equation System Solver (MESS) program over a temperature range of 300–2000 K for model training. The results showed that the XGB-FNN model with 8 descriptors has better overall performance than the other two ML methods. The average deviation of XGB-FNN model on the test set is 33.56% by performing leave one out (LOO) cross validations. The rate constants of the H + methyl decanoate (MD) reactions over a temperature range of 300∼2000 K were predicted by the XGB-FNN model, which follow well the modified three-parameter Arrhenius equation and agree well with theoretical values, indicating that the hybrid XGB-FNN model is robust in predicting the rate constants of alkyl ester and H atom in the temperature range of combustion. The present ML method in this study is supposed to be able to provide accurate and affordable rate constants prediction of larger systems, the molecular sizes of which are comparable to those of the dominant components of real biodiesel. That is important for the development of biodiesel kinetic models.
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Assessment of flamelet manifolds for turbulent flame-wall interactions in large-eddy simulations
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.combustflame.2023.112923
A turbulent side-wall quenching (SWQ) flame in a fully developed channel flow is studied using Large-Eddy Simulation (LES) with a tabulated chemistry approach. Three different flamelet manifolds with increasing levels of complexity are applied: the Flamelet-Generated Manifold (FGM) considering varying enthalpy levels, the Quenching Flamelet-Generated Manifold (QFM), and the recently proposed Quenching Flamelet-Generated Manifold with Exhaust Gas Recirculation (QFM-EGR), with the purpose being to assess their capability to predict turbulent flame-wall interactions (FWIs), which are highly relevant to numerical simulations of real devices such as gas turbines and internal combustion engines.The accuracy of the three manifolds is evaluated and compared a posteriori, using the data from a previously published flame-resolved simulation with detailed chemistry for reference. For LES with the FGM, the main characteristics such as the mean flow field, temperature, and major species can be captured well, while notable deviations from the reference results are observed for the near-wall region, especially for pollutant species such as CO. In accordance with the findings from laminar FWI, improvement is also observed in the simulation with QFM under turbulent flow conditions. Although LES with the QFM-EGR shows a similar performance in the prediction of mean quantities as LES with QFM, it presents significantly better agreement with the reference data regarding instantaneous thermo-chemical states near the quenching point. This indicates the necessity to take into account the mixing effects in the flamelet manifold to correctly capture the flame-vortex interaction near the flame tip in turbulent configurations. Based on the findings from this study, suitable flamelet manifolds can be chosen depending on the aspects of interest in practical applications.
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Analysis and evaluation of steady-state and non-steady-state preserving operator splitting schemes for reaction-diffusion(-advection) problems
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.combustflame.2023.112881
Reaction-diffusion(-advection) problems are well-known in chemical engineering and computational fluid dynamics. A common feature of these systems is a linear (or non-stiff) transport sub-system and a non-linear (or stiff), highly coupled chemistry sub-system. The expected numerical effort often prohibits a fully coupled solution of the system. Therefore, the system is split into a transport and a reaction sub-system, and each sub-system is solved using specialized solvers. Operator splitting schemes are required to reconstruct the solution of the initial system from the sub-system solutions. Steady-state preserving splitting schemes are particularly essential for steady-state calculations since local time stepping (LTS) or other methods based on fictional time rely on large time steps to be efficient. This work formally analyzes common splitting schemes for reaction-diffusion problems by stability analysis and checking the steady-state preservation of a representative linear scalar problem. Balanced and Simpler Balanced splitting are the only steady-state conservative schemes analyzed. Three new steady-state preserving splitting schemes are proposed based on the findings of the formal analysis. To achieve steady-state preservation, the new schemes use splitting constants based on either the mixing derivative or the chemistry derivative. The formal analysis is accompanied by a dimensionless perfectly stirred reactor (PSR) case and a hydrogen combustion case, both known to be challenging for operator splitting schemes. The test case results are in line with the theoretical results but indicate that the scalar linear analysis is nonviable to capture the full effects of the chemical sub-system. The Simpler and the newly proposed Consistent Staggered splitting schemes give significantly better results than the remaining ones while being second-order and first-order accurate, respectively. If temporal accuracy is irrelevant, e.g., for steady-state solvers, the proposed Consistent Adaptive splitting scheme is promising since it preserves the steady-state solution first-order time accurate with less function evaluations.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.10 18 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/dgijfe